

A Systematic Review of Clinical Trials Comparing Feprazone to Other NSAIDs

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Compound of Interest

Compound Name: Feprazone

Cat. No.: B1672599

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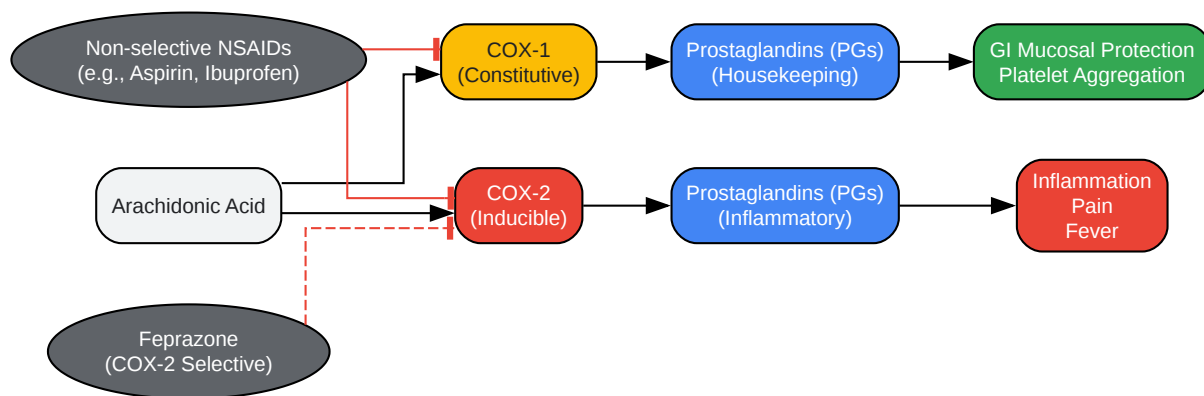
For Researchers, Scientists, and Drug Development Professionals

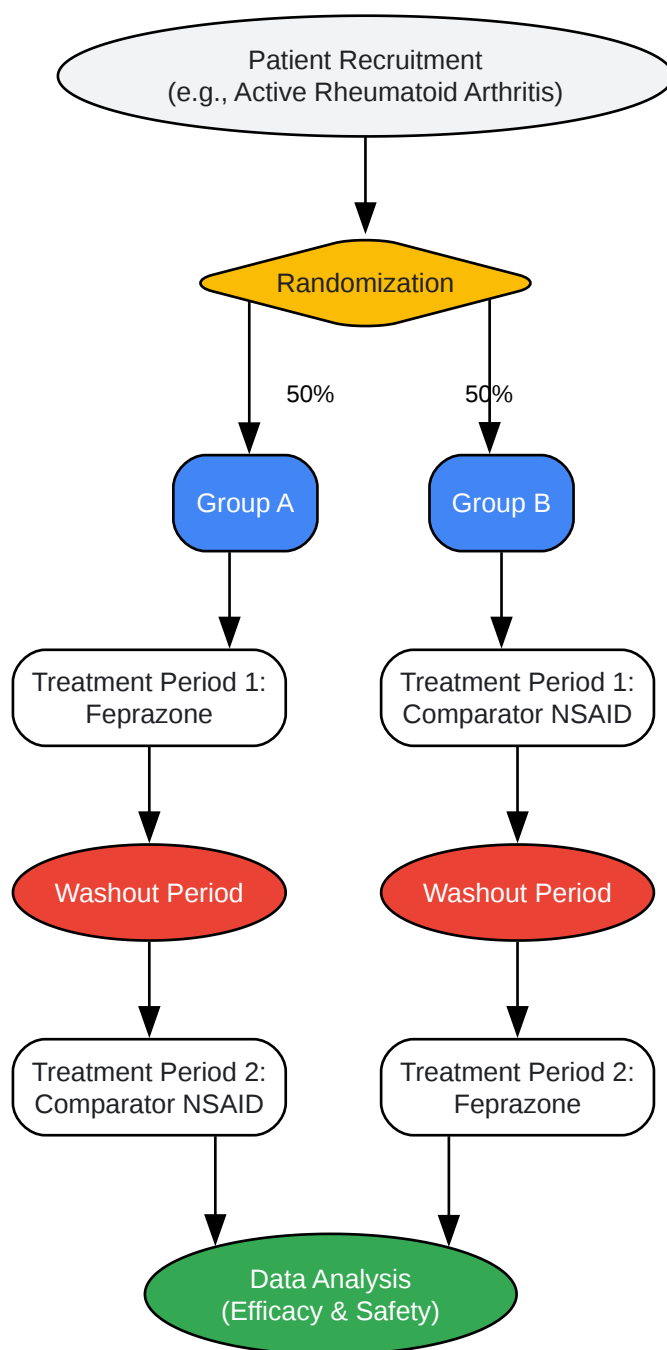
This guide provides a systematic comparison of **Feprazone**, a non-steroidal anti-inflammatory drug (NSAID), with other agents in its class. The information is synthesized from available clinical trial data and pharmacokinetic studies to offer an objective overview for research and drug development professionals. **Feprazone**, a pyrazolone derivative, has been evaluated for its anti-inflammatory, analgesic, and antipyretic properties, primarily in the context of rheumatic diseases.

Mechanism of Action: COX Inhibition

NSAIDs exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection and platelet function, and COX-2, which is induced during inflammation. The relative selectivity of NSAIDs for COX-1 versus COX-2 influences their efficacy and side-effect profiles.

Preclinical studies suggest that **Feprazone** is a selective inhibitor of COX-2, with a reported 10-fold higher affinity for COX-2 over COX-1.^[1] This selectivity profile suggests a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.





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References

- 1. Feprazone Ameliorates TNF- α -Induced Loss of Aggrecan via Inhibition of the SOX-4/ADAMTS-5 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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